4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
Description
This compound is a benzamide derivative featuring a bis(2-chloroethyl)sulfamoyl group at the 4-position of the benzamide core and a 4-(4-methylphenyl)-1,3-thiazol-2-yl substituent at the amide nitrogen.
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O3S2/c1-15-2-4-16(5-3-15)19-14-30-21(24-19)25-20(27)17-6-8-18(9-7-17)31(28,29)26(12-10-22)13-11-23/h2-9,14H,10-13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIDGZXRBDKYTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves multiple steps. The key steps include the formation of the thiazole ring and the subsequent attachment of the bis(2-chloroethyl)sulfamoyl group. The reaction conditions typically involve the use of strong acids and bases, as well as various organic solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the specific reaction being carried out but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is used in the treatment of certain types of cancer, including chronic lymphocytic leukemia and non-Hodgkin’s lymphoma.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide involves the formation of cross-links between DNA strands, which inhibits DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include DNA, RNA, and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Substitutions on the Sulfamoyl Group
The sulfamoyl group is a critical pharmacophore. Modifications here significantly alter bioactivity:
Key Insight : The bis(2-chloroethyl) group in the target compound and FNA confers alkylating properties, enhancing cytotoxicity. In contrast, bulkier substituents (e.g., benzyl, cyclohexyl) in LMM5/LMM11 prioritize antifungal over anticancer activity. Fluorination in FNA improves metabolic stability .
Modifications on the Thiazole Ring
The 1,3-thiazole ring is a common scaffold in bioactive molecules. Substituents here influence target binding:
Key Insight: The 4-methylphenyl group in the target compound balances lipophilicity and steric effects.
Comparison of Anticancer Activity
Key Insight : The target compound lacks fluorine, which in FNA improves HDAC isoform selectivity. Its activity profile may resemble NA but with reduced metabolic stability .
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound with notable structural similarities to chlorambucil, a well-known chemotherapeutic agent. Its unique combination of functional groups positions it as a candidate for various therapeutic applications, particularly in oncology and antimicrobial therapy. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.
Chemical Structure and Properties
The chemical formula of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is . The compound features:
- Sulfamoyl group : Enhances solubility and biological activity.
- Thiazole ring : Contributes to its interaction with biological targets.
- Biphenyl moiety : Increases lipophilicity, aiding in membrane permeability.
The primary mechanism of action involves the formation of cross-links between DNA strands, which inhibits DNA replication and transcription. This action is similar to that of nitrogen mustard derivatives used in cancer treatment. Additionally, the compound may interact with specific enzymes and receptors, modulating various biochemical pathways that can lead to apoptosis in cancer cells.
Antitumor Activity
Several studies have highlighted the antitumor properties of 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide:
- In vitro Studies : Preliminary assays indicate significant cytotoxicity against various cancer cell lines. For instance:
- In vivo Studies : Animal models have shown that this compound effectively inhibits tumor growth, with a tumor growth inhibition (TGI) percentage comparable to established chemotherapeutics .
Antimicrobial Activity
Research suggests potential antimicrobial properties against various pathogens. The compound's structural features may facilitate interactions with microbial enzymes or receptors, leading to inhibition of growth or viability.
Research Findings and Case Studies
A comprehensive review of the literature reveals several key studies focused on the biological activity of this compound:
Q & A
Q. Table 1: Critical Parameters for Synthesis Optimization
| Parameter | Optimal Range/Approach | Impact on Yield/Purity | Evidence ID |
|---|---|---|---|
| Solvent | DMF or DMSO | Enhances coupling | |
| Temperature | 60–80°C | Reduces side reactions | |
| Catalyst | Triethylamine/DMAP | Accelerates reaction | |
| Purification Method | Column chromatography | >95% purity |
Basic Research Question: What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfamoyl and thiazole groups) .
- HPLC : Quantifies purity (>98%) and detects impurities using C18 columns and UV detection .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 509.05) .
- IR spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .
Basic Research Question: How should initial biological activity screening be designed for this compound?
Methodological Answer:
Prioritize assays aligned with structural motifs:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial testing : Broth microdilution for MIC determination against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays targeting topoisomerase II or kinases .
Q. Table 2: Recommended Biological Assays
| Assay Type | Target/Model | Key Metrics | Evidence ID |
|---|---|---|---|
| MTT cytotoxicity | HeLa, MCF-7 cells | IC₅₀ values | |
| Antimicrobial | Gram+/Gram- bacteria | MIC values | |
| Enzyme inhibition | Topoisomerase II | % Inhibition |
Advanced Research Question: What strategies are used to investigate the mechanism of action of this compound?
Methodological Answer:
Mechanistic studies integrate in vitro and in silico approaches:
- Molecular docking : Predict binding to targets like DNA gyrase or tubulin (PDB ID: 1KZN) .
- Western blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity to enzymes .
Advanced Research Question: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
SAR focuses on modifying substituents:
Q. Table 3: SAR Insights for Derivative Design
Advanced Research Question: How do researchers resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from structural mischaracterization or assay variability. Solutions include:
- Structural verification : X-ray crystallography or 2D NMR (e.g., HSQC, COSY) .
- Standardized assays : Replicate studies under identical conditions (e.g., pH, serum content) .
- Meta-analysis : Compare datasets across studies to identify confounding variables .
Advanced Research Question: What methodologies assess the compound’s stability under physiological conditions?
Methodological Answer:
Stability protocols include:
- pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC .
- Thermal stability : DSC/TGA analysis to determine decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light and track photodegradation products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
